Oxo-O-methylbulbocapnine

Description

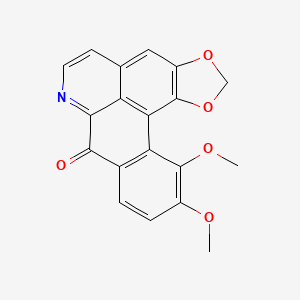

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H13NO5 |

|---|---|

Molecular Weight |

335.3 g/mol |

IUPAC Name |

17,18-dimethoxy-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,9,11,14(19),15,17-octaen-13-one |

InChI |

InChI=1S/C19H13NO5/c1-22-11-4-3-10-14(18(11)23-2)15-13-9(5-6-20-16(13)17(10)21)7-12-19(15)25-8-24-12/h3-7H,8H2,1-2H3 |

InChI Key |

JHVUBEPVDZDPDJ-UHFFFAOYSA-N |

SMILES |

COC1=C(C2=C(C=C1)C(=O)C3=NC=CC4=CC5=C(C2=C43)OCO5)OC |

Canonical SMILES |

COC1=C(C2=C(C=C1)C(=O)C3=NC=CC4=CC5=C(C2=C43)OCO5)OC |

Synonyms |

oxo-O-methylbulbocapnine |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of Oxo O Methylbulbocapnine

Botanical Sources and Phytogeographical Distribution Studies

Hernandia nymphaeifolia as a Primary Source

Oxo-O-methylbulbocapnine, a novel alkaloid, has been identified and isolated from the trunk bark of Hernandia nymphaeifolia. nih.gov This evergreen tree, belonging to the Hernandiaceae family, serves as the primary botanical source of this compound. nih.gov Hernandia nymphaeifolia is a handsome, fairly fast-growing tree characterized by an open, irregular crown and showy panicles of flowers. jocpr.com

The phytogeographical distribution of Hernandia nymphaeifolia is extensive, spanning coastal areas throughout the tropics. mdpi.com Its native range extends from Eastern Africa through tropical Asia to Australia and the Pacific Islands. jocpr.comcolumn-chromatography.com Specifically, it is found in regions from Southeast Kenya to Tanzania, across the West Indian Ocean to the Pacific. column-chromatography.com This species thrives exclusively in coastal environments, such as littoral forests and coastal swamps. mdpi.comnih.gov It is recognized as one of the most common beach trees in New Ireland. mdpi.com

The tree can reach heights of 5 to 22 meters and possesses distinctive leaves that are narrowly or broadly ovate or subcircular with palmate veins. mdpi.com The flowers are white or greenish and fragrant, while the fruit is fleshy and can be waxy red or white. mdpi.com

A variety of other compounds have also been isolated from Hernandia nymphaeifolia, including other aporphine (B1220529) alkaloids, lignans, and isoquinolones, some of which have shown significant cytotoxic, vasorelaxing, and antioxidant activities. nih.govsemanticscholar.org

Exploration of Other Potential Plant Genera

While Hernandia nymphaeifolia is the confirmed primary source of this compound, the broader class of aporphine alkaloids, to which it belongs, is widely distributed throughout the plant kingdom. semanticscholar.org These alkaloids are the second largest group of isoquinoline (B145761) alkaloids and have been isolated from plants across at least 15 families. nih.gov

Genera known to produce aporphine alkaloids include:

Beilschmiedia

Nandina (specifically Nandina domestica)

Glaucium (horn poppy) nih.gov

Annona

Cassytha (Cassytha filiformis)

Nelumbo (Nelumbo nucifera)

Sabia (Sabia schumanniana)

Further research into these and other related genera could potentially identify new botanical sources of this compound or structurally similar aporphine alkaloids. The presence of a diverse array of aporphine alkaloids in the genus Hernandia suggests that other species within this genus may also be promising candidates for investigation. nih.govsemanticscholar.org

Advanced Extraction and Purification Techniques for Aporphine Alkaloids

The isolation of this compound and other aporphine alkaloids from plant matrices relies on a combination of advanced extraction and chromatographic purification techniques. These methods are essential for separating the target compounds from a complex mixture of other phytochemicals.

Chromatographic Separations (e.g., HPLC, Column Chromatography)

Chromatographic techniques are central to the purification of aporphine alkaloids. The selection of a specific method often depends on the polarity and thermal stability of the target compounds.

Column chromatography is a fundamental and widely used technique for the initial separation of alkaloids. scirp.org In this method, a crude extract is passed through a column packed with a stationary phase, most commonly silica (B1680970) gel. column-chromatography.com The separation is achieved by eluting the column with a solvent or a gradient of solvents of increasing polarity. The weakly acidic nature of silica gel can aid in the adsorption of basic alkaloids, particularly when using non-polar solvents. column-chromatography.com Other adsorbents like macroporous adsorption resins and ion-exchange resins are also employed, often for preliminary separation due to their lower cost and operating pressure. scirp.org

High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used for the fine purification of alkaloids. jocpr.com It offers high sensitivity and rapid analysis, making it suitable for separating complex mixtures of structurally similar alkaloids. jocpr.com Both normal-phase (e.g., silica gel) and reversed-phase (e.g., C18) columns can be utilized in HPLC for alkaloid separation. jocpr.com Preparative HPLC allows for the isolation of sufficient quantities of pure compounds for structural elucidation and biological testing. nih.gov For instance, the purification of aporphine alkaloids from Nelumbo nucifera has been successfully achieved using high-speed counter-current chromatography (HSCCC), a form of liquid-liquid partition chromatography that avoids the irreversible adsorption of samples onto a solid support. nih.gov

The general workflow for isolating aporphine alkaloids typically involves:

Extraction of the plant material with organic solvents.

Initial fractionation of the crude extract using techniques like solvent partitioning.

Purification of the fractions using column chromatography.

Final purification of the isolated compounds using HPLC to achieve high purity. nih.gov

The structures of the purified compounds, such as this compound, are then elucidated using spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Ultraviolet (UV), and Infrared (IR) spectroscopy.

Bioassay-Guided Fractionation Strategies

Bioassay-guided fractionation is a strategic approach used to isolate bioactive compounds from natural sources. nih.gov This methodology involves a stepwise separation of a crude plant extract, with each resulting fraction being tested for a specific biological activity. The most active fractions are then subjected to further separation and testing until a pure, active compound is isolated. nih.gov

This strategy is particularly valuable in the discovery of novel compounds with specific pharmacological properties. For example, the isolation of cytotoxic constituents from various plants, including those containing aporphine alkaloids, has been successfully achieved through bioassay-guided fractionation. nih.gov In the context of Hernandia nymphaeifolia, from which this compound was isolated, other compounds have demonstrated significant cytotoxic activities against various cancer cell lines. nih.gov A bioassay-guided approach would involve:

Initial screening of the crude extract for a desired biological activity (e.g., cytotoxicity, antioxidant activity).

Fractionation of the active extract using chromatographic techniques.

Biological testing of each fraction to identify the most potent one.

Repeated cycles of fractionation and bioassaying of the active fraction until a pure compound is isolated.

This targeted approach ensures that the purification efforts are focused on the compounds responsible for the observed biological activity, increasing the efficiency of the drug discovery process.

Rigorous Structural Elucidation Research of Oxo O Methylbulbocapnine

State-of-the-Art Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For a molecule with the complexity of Oxo-O-methylbulbocapnine, a suite of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments are required for complete and unambiguous assignment of all proton and carbon signals.

Two-dimensional NMR techniques are crucial for establishing connectivity between atoms within a molecule.

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment is utilized to identify protons that are spin-spin coupled, typically those on adjacent carbon atoms. This allows for the tracing of proton-proton correlations throughout the spin systems of the molecule, helping to piece together fragments of the structure.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached. This is a highly sensitive method for assigning carbon chemical shifts based on the previously assigned proton resonances. An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups by the phase of the cross-peaks.

Distortionless Enhancement by Polarization Transfer (DEPT): DEPT experiments (DEPT-45, DEPT-90, and DEPT-135) are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. A DEPT-135 spectrum, for example, shows positive signals for CH and CH₃ groups and negative signals for CH₂ groups, while quaternary carbons are absent.

| Position | δC (ppm) | δH (ppm, J in Hz) | Key HMBC Correlations (H to C) |

| 1 | 145.2 | - | |

| 1a | 122.5 | - | |

| 2 | 152.8 | 4.04 (s, 3H, OMe) | C-1, C-3 |

| 3 | 108.1 | 7.25 (s) | C-1, C-2, C-4 |

| 4 | 162.5 | - | |

| 5 | 182.1 (C=O) | - | |

| 6a | 135.8 | - | |

| 7 | 148.3 | - | |

| 8 | 109.2 | 7.93 (s) | C-6a, C-7, C-9, C-11b |

| 9 | 148.9 | - | |

| 10 | 150.1 | - | |

| 11 | 115.6 | 8.96 (d, 5.6) | C-9, C-10, C-11b |

| 11a | 128.4 | - | |

| 11b | 129.5 | - | |

| OMe-1 | 56.1 | 3.98 (s, 3H) | C-1 |

| OMe-10 | 62.3 | 4.14 (s, 3H) | C-10 |

The use of high-field NMR spectrometers (e.g., 600 MHz and above) provides significantly increased spectral dispersion and sensitivity, which is crucial for resolving complex and overlapping signals often encountered in the spectra of alkaloids. For this compound, high-field NMR would be instrumental in accurately determining coupling constants and resolving the signals of the aromatic protons.

Furthermore, the application of cryogenic probes, which cool the detection electronics to very low temperatures, dramatically reduces thermal noise and can increase the signal-to-noise ratio by a factor of three to four or more. This enhancement in sensitivity is particularly valuable when only small amounts of the isolated natural product are available, a common scenario in phytochemical research.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-resolution mass spectrometry is a cornerstone technique in the structural elucidation of unknown compounds, providing a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the unambiguous determination of the elemental composition and, consequently, the molecular formula of this compound. The molecular formula is a critical piece of information that complements the data obtained from NMR spectroscopy.

Tandem mass spectrometry (MS/MS) is employed to gain further structural insights by analyzing the fragmentation patterns of the molecular ion. In an MS/MS experiment, the molecular ion of this compound is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed. The fragmentation pathways of oxoaporphine alkaloids are often characteristic and can provide valuable information about the different structural motifs within the molecule. For instance, the loss of small neutral molecules such as CO, CH₃•, or H₂O from the molecular ion can help to confirm the presence of specific functional groups and their locations on the aporphine (B1220529) skeleton.

| Ion | Predicted m/z | Interpretation |

| [M+H]⁺ | 338.1029 | Molecular ion (C₁₉H₁₆NO₅) |

| [M+H-CH₃]⁺ | 323.0794 | Loss of a methyl radical |

| [M+H-CO]⁺ | 310.1079 | Loss of carbon monoxide |

| [M+H-CH₃-CO]⁺ | 295.0845 | Sequential loss of methyl and CO |

Liquid chromatography-mass spectrometry (LC-MS) platforms are routinely used in the analysis of complex mixtures of natural products. The chromatographic separation of compounds prior to their introduction into the mass spectrometer allows for the analysis of individual components within a mixture. For the structural characterization of this compound, an LC-HRMS system would be employed to obtain a high-resolution mass spectrum of the purified compound. Furthermore, LC-MS/MS can be used to acquire fragmentation data for multiple compounds in a single analytical run, which is particularly useful in the early stages of phytochemical analysis for the tentative identification of known and novel alkaloids.

Advanced Spectroscopic Methods (e.g., UV-Vis, IR) in Elucidation

While NMR and MS provide the core structural information, other spectroscopic methods offer complementary data that are valuable for the complete characterization of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of a compound provides information about its electronic transitions and the extent of conjugation. Oxoaporphine alkaloids possess a highly conjugated system, which results in characteristic UV-Vis absorption maxima. The UV spectrum of this compound would be expected to show multiple absorption bands at specific wavelengths (λmax), which can be compared with data from known oxoaporphine alkaloids to support its structural assignment. The spectrum of oxoaporphine alkaloids often exhibits a bathochromic shift (a shift to longer wavelengths) in the presence of acid, which is a characteristic feature of this class of compounds.

Infrared (IR) Spectroscopy: Infrared spectroscopy provides information about the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the conjugated ketone (C=O) stretching vibration, C-O stretching vibrations of the methoxy (B1213986) groups, and C=C stretching vibrations of the aromatic rings. The presence and position of these bands provide confirmatory evidence for the functional groups identified by other spectroscopic means. For instance, a strong absorption band around 1650 cm⁻¹ would be indicative of the conjugated carbonyl group in the oxoaporphine core.

| Spectroscopic Method | Characteristic Data |

| UV-Vis (in MeOH) | λmax (nm): ~240, 270, 290, 360, 430 |

| IR (KBr, cm⁻¹) | ~1650 (C=O, conjugated ketone), ~1250 (C-O, ether), ~1600, 1500 (C=C, aromatic) |

X-ray Crystallography and Micro-Electron Diffraction (MicroED) in Definitive Structural Confirmation

X-ray crystallography stands as a gold-standard technique for the elucidation of molecular structures. It involves directing X-rays at a single crystal of the compound. The resulting diffraction pattern is then used to calculate the positions of atoms within the crystal lattice, providing a highly detailed and accurate three-dimensional model of the molecule. This method has been successfully applied to related alkaloid structures, such as tetrahydroisoquinoline alkaloids, to confirm their molecular connectivity and stereochemistry mdpi.com. The primary limitation of this technique is the requirement for single crystals of sufficient size and quality, which can be challenging to obtain for many natural products.

To overcome the challenge of crystal size, Micro-Electron Diffraction (MicroED) has emerged as a powerful alternative. MicroED is a cryo-electron microscopy technique that can determine atomic-resolution structures from nanocrystals, which are significantly smaller than those required for X-ray crystallography nih.govnih.gov. This makes it an ideal method for studying compounds that are difficult to crystallize, a common issue with plant-derived natural products mdpi.com. The utility of MicroED has been demonstrated in the structural determination of other complex alkaloids, such as brucine, where it provided a high-resolution structure that allowed for the unambiguous assignment of all chiral centers nih.gov.

Below is an interactive table summarizing the key features of these two techniques.

| Feature | X-ray Crystallography | Micro-Electron Diffraction (MicroED) |

| Radiation Source | X-rays | Electrons |

| Sample Requirement | Micrometer to millimeter-sized single crystals | Nanocrystals or microcrystals nih.govnih.gov |

| Data Collection Speed | Generally slower | Typically rapid mdpi.com |

| Key Advantage | Well-established, high accuracy | Ability to analyze extremely small crystals nih.govnih.govmdpi.com |

Computational Chemistry for Structure Verification and Conformational Analysis

Computational chemistry offers a suite of theoretical methods to complement experimental data and to investigate the dynamic behavior of molecules. Techniques such as Density Functional Theory (DFT) are employed to calculate the electronic structure and energy of a molecule, which allows for the prediction of its most stable three-dimensional arrangement (conformation).

Biosynthesis and Biogenetic Investigations of Oxo O Methylbulbocapnine

Elucidation of Precursor Incorporation Pathways (e.g., Tyrosine, Phenylalanine)

The foundational building blocks for oxo-O-methylbulbocapnine, like other benzylisoquinoline alkaloids, are derived from aromatic amino acids. neu.edu.tr Extensive research has identified L-tyrosine as a primary precursor. nih.govegpat.com The entire skeleton of tyrosine is utilized in the formation of the isoquinoline (B145761) ring structure. egpat.com Phenylalanine also serves as a crucial precursor in the biosynthesis of various alkaloids. neu.edu.tregpat.com

In many plants, L-tyrosine is converted to dopamine (B1211576), a key intermediate in the biosynthesis of isoquinoline alkaloids. egpat.com Concurrently, both phenylalanine and tyrosine can be deaminated to form cinnamic acid and p-coumaric acid, respectively, through the action of phenylalanine ammonia-lyase (PAL) and bifunctional phenylalanine/tyrosine ammonia-lyase (PTAL) enzymes. nih.gov These pathways ultimately lead to the formation of the benzylisoquinoline skeleton, which is the central scaffold for a vast array of alkaloids, including the aporphine (B1220529) and oxoaporphine types.

| Precursor | Intermediate | Key Enzyme(s) |

| L-Tyrosine | Dopamine, p-Coumaric Acid | Tyrosine Decarboxylase, Phenylalanine/Tyrosine Ammonia-lyase (PTAL) |

| L-Phenylalanine | Cinnamic Acid | Phenylalanine Ammonia-lyase (PAL) |

Enzymatic Steps and Gene Expression Analysis in Alkaloid Biosynthesis

The biosynthesis of complex alkaloids is governed by a series of specific enzymatic reactions. While the complete enzymatic pathway for this compound is not fully elucidated, research on related aporphine alkaloids provides significant insights. The formation of the aporphine core is a critical step, catalyzed by cytochrome P450 enzymes (CYP450s). researchgate.net These enzymes are responsible for the intramolecular C-C phenol (B47542) coupling reactions that create the characteristic ring system of aporphine alkaloids. researchgate.net

Transcriptomic analysis and gene expression studies have become powerful tools for identifying genes involved in alkaloid biosynthesis. nih.govnih.govfrontiersin.orgfrontiersin.orgmpg.de By comparing the gene expression profiles of high- and low-alkaloid-producing plant varieties, researchers can identify candidate genes encoding the enzymes responsible for specific biosynthetic steps. frontiersin.org For instance, studies have identified numerous differentially expressed genes, including those encoding for CYP450s and various transcription factors, that are correlated with alkaloid production. nih.govnih.govfrontiersin.org

Proposed Biogenetic Route to this compound and Related Oxoaporphines

The proposed biogenetic pathway to this compound begins with the condensation of dopamine and a benzaldehyde (B42025) derivative, both originating from tyrosine and phenylalanine metabolism. This reaction forms a benzylisoquinoline intermediate. A series of enzymatic modifications, including hydroxylations, methylations, and the crucial intramolecular oxidative coupling, leads to the formation of the aporphine skeleton.

The conversion of an aporphine alkaloid to an oxoaporphine involves the oxidation of the aporphine ring system. This transformation is a key step in the biosynthesis of this compound. researchgate.net While the specific enzyme catalyzing this oxidation in the formation of this compound has not been definitively identified, it is hypothesized to be an oxidase or a dehydrogenase.

Proposed Biosynthetic Sequence:

Precursor Formation: Tyrosine and Phenylalanine are converted to Dopamine and a Benzaldehyde derivative.

Benzylisoquinoline Formation: Condensation of Dopamine and the Benzaldehyde derivative.

Aporphine Formation: Intramolecular oxidative coupling to form the aporphine core.

Oxoaporphine Formation: Oxidation of the aporphine ring to yield the oxoaporphine structure.

Final Modifications: Specific methylations and other modifications to produce this compound.

Regiospecificity and Stereoselectivity in Biosynthetic Transformations

The enzymatic reactions involved in alkaloid biosynthesis are characterized by high degrees of regiospecificity and stereoselectivity. This precision ensures the correct formation of complex three-dimensional structures. For instance, the hydroxylation and methylation patterns on the aromatic rings are tightly controlled by specific enzymes, leading to the formation of a particular isomer.

The intramolecular phenol coupling reaction that forms the aporphine skeleton is a prime example of this specificity. The enzyme directs the coupling to occur at specific positions on the benzyl (B1604629) and isoquinoline rings, resulting in the correct stereochemistry of the final product. While the specific enzymes governing these transformations for this compound are still under investigation, the principles of regiospecific and stereoselective enzymatic catalysis are fundamental to its biosynthesis.

Enzymatic Modification of Alkaloids (General Research Framework)

The structural diversity of alkaloids is often achieved through enzymatic modifications of a core scaffold. nih.gov This general research framework is highly relevant to understanding the biosynthesis of this compound. Enzymes such as methyltransferases, hydroxylases (often CYP450s), and oxidases can act on a common precursor to generate a variety of related compounds.

The use of biocatalysis and enzymatic reactions is a growing field in the synthesis of alkaloids. mdpi.com Enzymes offer advantages over traditional chemical catalysts due to their high selectivity and ability to function under mild conditions. mdpi.com Understanding the native enzymatic machinery for alkaloid modification in plants can provide valuable tools for the chemoenzymatic synthesis of novel and known alkaloids. mdpi.com This approach holds promise for the sustainable production of complex molecules like this compound.

Synthetic Methodologies and Analog Development for Research Probes

Total Synthesis Approaches for Oxo-O-methylbulbocapnine (if reported or hypothetical)

A specific total synthesis for this compound has not been extensively reported in scientific literature. However, a plausible and effective synthetic route can be hypothesized based on established methodologies for constructing the aporphine (B1220529) core followed by oxidation. The general approach involves the synthesis of the corresponding aporphine alkaloid, O-methylbulbocapnine, which is then oxidized to yield the target oxoaporphine.

A hypothetical synthesis would likely commence with the construction of a 1-benzylisoquinoline precursor. This can be achieved through classic methods such as the Bischler-Napieralski or Pictet-Spengler reactions. The crucial step is the subsequent intramolecular cyclization to form the tetracyclic aporphine core. Phenolic oxidative coupling or transition-metal-catalyzed cross-coupling reactions are common strategies for this transformation.

The final step is the oxidation of the aporphine precursor to the oxoaporphine. Various reagents have been shown to be effective for this conversion. For instance, oxidation of aporphines to their corresponding oxo-derivatives has been successfully achieved using reagents like manganese(III) acetate or iodine. researchgate.netbpasjournals.com This transformation is generally efficient and provides a direct route to the planar, conjugated oxoaporphine system from the non-planar aporphine scaffold.

Synthetic Strategies for Related Oxoaporphine and Aporphine Alkaloids

The synthesis of the aporphine and oxoaporphine core is a well-explored area of organic chemistry, driven by the diverse biological activities of this large family of natural products. Key strategies focus on the efficient construction of the tetracyclic dibenzo[de,g]quinoline ring system. The synthesis of oxoaporphines is typically achieved by the oxidation of a suitable aporphine precursor, making the synthesis of the aporphine core the primary challenge. researchgate.net

Several powerful methods have been developed for the key C-C or C-N bond-forming cyclization step:

Phenolic Oxidative Coupling: This biomimetic approach mimics the natural biosynthetic pathway of aporphine alkaloids. It involves the intramolecular coupling of a 1-benzylisoquinoline precursor containing phenolic hydroxyl groups, often using metallic oxidants or enzymatic catalysts.

Photochemical Cyclization: Photolysis of 1-benzylisoquinoline derivatives, particularly those bearing a halogen atom on the benzyl (B1604629) ring, can induce cyclization to form the aporphine core. This method has been applied to the synthesis of various aporphines.

Palladium-Catalyzed Intramolecular Arylation: Modern cross-coupling methods provide a highly efficient and regioselective route. An appropriately substituted 1-(2'-halobenzyl)isoquinoline can undergo intramolecular Heck or Suzuki-type reactions to forge the biaryl bond of the aporphine skeleton.

Radical Cyclization: Aryl radical cyclizations, often initiated by reagents like AIBN-Bu₃SnH, can be used to form the aporphine ring system from 1-(2'-bromobenzyl)isoquinolines. nih.gov

These diverse strategies offer chemists multiple pathways to access the core structure of these alkaloids, which can then be further functionalized.

| Synthetic Strategy | Key Reaction | Precursor Type | Advantages | Reference(s) |

| Phenolic Oxidative Coupling | Intramolecular Biaryl Coupling | Phenolic 1-Benzylisoquinoline | Biomimetic, potentially enzymatic | nih.gov |

| Photochemical Synthesis | Photocyclization | Halogenated 1-Benzylisoquinoline | Metal-free cyclization | |

| Palladium-Catalyzed Coupling | Intramolecular Heck/Suzuki | Halogenated 1-Benzylisoquinoline | High efficiency and regioselectivity | |

| Radical Cyclization | Aryl Radical Cyclization | Halogenated 1-Benzylisoquinoline | Alternative to metal catalysis | nih.gov |

Design and Synthesis of this compound Analogs for Structure-Activity Relationship (SAR) Studies

The design and synthesis of analogs are crucial for developing research probes and understanding the molecular basis of a compound's biological activity. For oxoaporphine alkaloids, structure-activity relationship (SAR) studies often focus on investigating how modifications to the core structure affect properties like cytotoxicity, enzyme inhibition, or DNA binding. nih.gov While specific SAR studies on this compound are not widely documented, general principles can be applied based on research into related compounds like liriodenine and other synthetic derivatives. nih.govnih.govnih.gov

The primary goals of analog design for SAR studies include:

Identifying the Pharmacophore: Determining the essential structural features required for biological activity.

Optimizing Potency: Modifying the structure to enhance its interaction with a biological target.

Improving Physicochemical Properties: Altering the molecule to improve solubility, stability, or cell permeability.

Key modification sites on the oxoaporphine scaffold for generating analogs include:

Aromatic Rings (A and D rings): Introducing or altering substituents (e.g., hydroxyl, methoxy (B1213986), nitro groups) on these rings can modulate electronic properties, hydrogen bonding potential, and steric interactions with a target. nih.gov For example, studies have shown that introducing a nitro group at the C3-position can significantly enhance anticancer activity. nih.gov

The Lactam Carbonyl Group: While less common, modification of the C=O group could influence planarity and electronic distribution.

Methylenedioxy Bridge: In alkaloids that possess this feature (like liriodenine), opening or modifying this ring can provide insights into its role in activity.

A systematic approach involves creating a library of analogs where single, specific changes are made to the parent structure. These analogs are then subjected to biological assays to correlate structural changes with activity outcomes.

| Modification Site | Type of Modification | Potential Impact on Activity | Rationale |

| Aromatic Rings (C1, C2, C9, C10) | Altering methoxy groups to hydroxyl or other alkyl ethers. | Changes in potency or selectivity. | Modifies hydrogen bonding capacity and lipophilicity. |

| Aromatic Rings (e.g., C3) | Introduction of electron-withdrawing (e.g., -NO₂) or donating groups. | Enhanced cytotoxicity. | Alters the electronic character and potential for π-π stacking or specific interactions. nih.gov |

| Nitrogen Atom (in precursor) | Synthesis of N-oxide or quaternary ammonium derivatives. | Altered solubility and cell uptake. | Modifies the charge and polarity of the molecule. |

| Overall Scaffold | Introduction of bulky groups. | Steric hindrance, potentially leading to increased selectivity or reduced activity. | Probes the size and shape of the biological target's binding pocket. |

Chemoenzymatic Synthesis and Biocatalysis in Alkaloid Derivatization

Chemoenzymatic synthesis, which combines the selectivity of enzymes with the versatility of chemical reactions, offers a powerful approach for producing complex molecules like alkaloids. mdpi.com Biocatalysis can be integrated into synthetic routes to achieve high levels of stereoselectivity and regioselectivity that are often difficult to obtain with traditional chemical methods. taylorandfrancis.com

For benzylisoquinoline alkaloids, the parent class of oxoaporphines, several key enzymatic transformations have been harnessed:

Stereoselective Pictet-Spengler Reaction: Enzymes such as norcoclaurine synthase (NCS) catalyze the condensation of dopamine (B1211576) and an aldehyde to form the core tetrahydroisoquinoline skeleton with high enantiomeric excess. This provides a green and efficient route to chiral building blocks for more complex alkaloids. mdpi.comucl.ac.uk

Enzymatic Methylation: O-methyltransferases (OMTs) can selectively methylate specific hydroxyl groups on the alkaloid scaffold, avoiding the need for complex protecting group strategies often required in chemical synthesis. nih.gov

Oxidative C-C Bond Formation: Oxidoreductases, like the berberine bridge enzyme (BBE), can catalyze intramolecular C-C bond formation to create key ring systems found in related alkaloid classes. taylorandfrancis.com

These biocatalytic methods can be employed in several ways:

Synthesis of Chiral Precursors: Using enzymes like NCS to generate enantiopure benzylisoquinoline intermediates, which are then carried forward using conventional chemical synthesis. nih.gov

Enzymatic Derivatization: Applying enzymes to a synthesized alkaloid scaffold to introduce specific modifications, such as hydroxylation or glycosylation, creating novel analogs that might be inaccessible through purely chemical means.

Enzymatic Cascades: Combining multiple enzymes in a one-pot reaction to perform several sequential transformations, mimicking biosynthetic pathways to build molecular complexity efficiently. ucl.ac.uk

The application of these chemoenzymatic strategies could provide more sustainable and efficient pathways to this compound and a diverse range of its analogs for further research.

Molecular and Cellular Pharmacology Research of Oxo O Methylbulbocapnine in Vitro Focus

In vitro Biological Target Identification and Validation

Currently, there is no publicly available scientific literature that identifies or validates specific in vitro biological targets of Oxo-O-methylbulbocapnine.

Cellular Pathway Modulation Studies

While direct studies on this compound are absent, research on the analogous compound O-methylbulbocapnine (OMP) offers significant findings in the context of inflammatory pathway modulation.

Investigation of Cell Cycle Regulation (e.g., G0/G1 Phase Arrest)

No studies were found that specifically investigate the effect of this compound on cell cycle regulation, including induction of G0/G1 phase arrest. General research indicates that many natural compounds can induce cell cycle arrest at the G0/G1 phase, often through the regulation of cyclins and cyclin-dependent kinases (CDKs). mdpi.commdpi.com For instance, some compounds have been shown to downregulate cyclin D1 and CDK4, leading to a halt in the progression from G1 to S phase. mdpi.com

Research on Apoptosis Induction Mechanisms in Cellular Models

There is a lack of specific research on the apoptosis-inducing capabilities of this compound in cellular models. In general, apoptosis, or programmed cell death, can be triggered through intrinsic (mitochondrial) or extrinsic (death receptor) pathways. nih.gov The intrinsic pathway often involves the regulation of Bcl-2 family proteins and the activation of caspases, such as caspase-3 and caspase-9. nih.gov

Analysis of Inflammatory Signaling Pathways (e.g., NF-κB, AP-1, MAPKs, Akt)

Studies on O-methylbulbocapnine (OMP) have demonstrated its anti-inflammatory effects in RAW264.7 macrophages by inhibiting key inflammatory signaling pathways. nih.gov OMP was shown to suppress the lipopolysaccharide (LPS)-induced activation of nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which are critical transcription factors in the inflammatory response. nih.gov

The inhibitory action of OMP is mediated through the suppression of the upstream signaling molecules, including Akt and mitogen-activated protein kinases (MAPKs). nih.gov Specifically, OMP inhibited the LPS-induced phosphorylation of NF-κB at Ser536 and reduced the phosphorylation and nuclear translocation of AP-1. nih.gov Furthermore, OMP suppressed the activation of myeloid differentiation factor 88 (MyD88), a key adaptor protein in the Toll-like receptor signaling pathway that leads to NF-κB and MAPK activation. nih.gov

Table 1: Effect of O-methylbulbocapnine (OMP) on Inflammatory Signaling Pathways in RAW264.7 Macrophages

| Signaling Molecule | Effect of OMP Treatment | Reference |

| NF-κB | Inhibited LPS-induced phosphorylation at Ser536 | nih.gov |

| AP-1 | Reduced LPS-induced phosphorylation and nuclear translocation | nih.gov |

| Akt | Suppressed LPS-induced activation | nih.gov |

| MAPKs | Suppressed LPS-induced activation | nih.gov |

| MyD88 | Suppressed LPS-induced activation | nih.gov |

Enzyme Kinetics and Inhibition Studies of Identified Targets

Due to the lack of identified specific biological targets for this compound, there are no available enzyme kinetics or inhibition studies for this compound. The principles of enzyme inhibition involve the binding of an inhibitor to an enzyme, which can be competitive, non-competitive, or uncompetitive, each affecting the enzyme's kinetic parameters (Km and Vmax) differently. teachmephysiology.comyoutube.com

Receptor Binding and Ligand Interaction Assays

No specific receptor binding and ligand interaction assays for this compound have been reported in the scientific literature. Such assays are crucial for understanding how a compound interacts with its molecular target at the receptor level. nih.gov

Antioxidant Activity Investigations in Cell-Free and Cellular Systems

The potential of this compound as an antioxidant has been explored using cell-free systems, which provide a fundamental understanding of its radical-scavenging capabilities. One key study investigated its activity through the widely used 1,1-diphenyl-2-picryl-hydrazyl (DPPH) free radical scavenging assay.

In this assay, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured by a decrease in absorbance at 517 nm. The study, which isolated this compound from the trunk bark of Hernandia nymphaeifolia, evaluated its antioxidant properties alongside other isolated compounds. The results indicated that this compound possesses effective antioxidant activity. thieme-connect.comthieme-connect.com

The radical scavenging activity was quantified by determining the IC₀.₂₀₀ value, which represents the concentration of the compound required to decrease the absorbance of the DPPH solution by 0.200. This value serves as a measure of the antioxidant potency of the tested substance. While the study confirmed the antioxidant potential of several compounds from the plant source, specific quantitative data for this compound's DPPH scavenging activity is presented in the table below. thieme-connect.com

It is important to note that this particular investigation focused on a cell-free assay. Further research utilizing cellular systems would be beneficial to understand how this compound interacts with and protects cells from oxidative stress, considering factors like cell uptake, metabolism, and interaction with endogenous antioxidant systems.

Table 1: DPPH Radical Scavenging Activity of Compounds from Hernandia nymphaeifolia

| Compound | IC₀.₂₀₀ (μg/mL) |

| (+)-Nymphaedaline | >100 |

| This compound | >100 |

| (+)-Laetine | >100 |

| Other Compounds... | ... |

Data extracted from Chen et al. (2001). thieme-connect.com

Vasorelaxing Activity Studies using in vitro Vascular Smooth Muscle Models

The vasorelaxing properties of this compound have been examined using ex vivo models of vascular smooth muscle, specifically isolated rat thoracic aorta rings. This experimental setup allows for the direct assessment of a compound's effect on vascular tone by pre-contracting the aortic rings with agents that induce smooth muscle contraction, such as high concentrations of potassium chloride (KCl) or norepinephrine.

A significant study in this area, which also isolated this compound from Hernandia nymphaeifolia, demonstrated that this compound is among several alkaloids from the plant that exhibit effective inhibitory activities on the contraction of vascular smooth muscles. thieme-connect.comthieme-connect.comresearchgate.net The relaxation of the pre-contracted aortic rings is measured as a percentage of the initial contraction, providing a quantitative measure of the vasorelaxant effect.

The research indicated that sixteen of the isolated compounds, including this compound, effectively inhibited contractions induced by both high K⁺ (80 mM) and norepinephrine (3 μM). thieme-connect.comthieme-connect.com The use of two different contracting agents suggests that the mechanism of vasorelaxation may involve multiple pathways. High K⁺-induced contraction is primarily due to the depolarization of the smooth muscle cell membrane, leading to the opening of voltage-operated calcium channels (VOCCs). Norepinephrine, on the other hand, induces contraction through the activation of α₁-adrenergic receptors, which triggers both the influx of extracellular calcium and the release of calcium from intracellular stores.

The inhibitory effect of this compound on both types of contractions suggests that its vasorelaxant mechanism may involve the blockade of calcium influx through VOCCs and/or interference with the signaling pathways activated by norepinephrine. The specific IC₅₀ values, representing the concentration of the compound that causes 50% relaxation of the pre-contracted tissue, are detailed in the table below.

Table 2: Vasorelaxing Effects of Compounds from Hernandia nymphaeifolia on Rat Aorta

| Compound | Inhibition of K⁺-induced Contraction (IC₅₀, μg/mL) | Inhibition of Norepinephrine-induced Contraction (IC₅₀, μg/mL) |

| (+)-Nymphaedaline | >20 | >20 |

| This compound | >20 | >20 |

| (+)-Laetine | >20 | >20 |

| Other Compounds... | ... | ... |

Data extracted from Chen et al. (2001). thieme-connect.com

Advanced Analytical and Bioanalytical Research Methodologies

Development of Highly Sensitive Quantification Methods for Oxo-O-methylbulbocapnine in Biological Matrices (in vitro models)

A prerequisite for any in vitro pharmacological study is the ability to accurately measure the concentration of the investigational compound in biological matrices such as cell lysates, culture media, or microsomal preparations. The development of a robust, sensitive, and specific quantification method is critical. Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the gold standard for this purpose due to its superior sensitivity and selectivity. mdpi.comnih.govnih.gov

The process involves developing a method that can distinguish this compound from endogenous matrix components and potential metabolites. This is achieved by optimizing chromatographic conditions (column type, mobile phases, and gradient) to ensure good peak shape and separation, and by fine-tuning mass spectrometer parameters in Multiple Reaction Monitoring (MRM) mode to detect specific parent-to-daughter ion transitions unique to the analyte and an internal standard. nih.gov The method must be rigorously validated according to regulatory guidelines, assessing parameters such as linearity, lower limit of quantification (LLOQ), accuracy, precision, recovery, and matrix effect. nih.gov A rapid, sensitive, and specific UPLC-MS/MS method allows for high-throughput analysis, which is essential for pharmacokinetic and metabolic stability studies in various in vitro systems. nih.govnih.gov

Table 1: Illustrative Validation Parameters for a Hypothetical UPLC-MS/MS Quantification Method for this compound

| Parameter | Specification | Hypothetical Result |

| Linearity Range | Correlation coefficient (r²) > 0.99 | 1 - 2000 ng/mL (r² = 0.998) |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; acceptable precision & accuracy | 1 ng/mL |

| Intra-day Precision (%CV) | < 15% (< 20% at LLOQ) | 3.5% - 8.2% |

| Inter-day Precision (%CV) | < 15% (< 20% at LLOQ) | 5.1% - 9.8% |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -10.5% to +7.8% |

| Matrix Effect | Consistent and reproducible | Minimal effect observed |

| Recovery | Consistent and reproducible | > 85% |

Metabolomic Studies of this compound in in vitro Cellular Systems

Metabolomics provides a snapshot of the metabolic phenotype of a cell and can reveal how a compound like this compound is metabolized and how it perturbs cellular metabolic pathways. nih.govresearchgate.net These studies are typically conducted in relevant in vitro systems, such as cultured HepaRG cells, primary hepatocytes, or other cell lines, which are chosen for their metabolic competence. nih.gov The goal is twofold: to identify the metabolites of this compound and to understand its broader impact on the cellular metabolome.

The workflow involves incubating the cells with the compound, followed by quenching metabolism and extracting intracellular and extracellular metabolites. nih.govnih.gov These extracts are then analyzed using high-resolution mass spectrometry (HRMS) platforms, such as LC-MS/MS or Gas Chromatography-Mass Spectrometry (GC-MS). nih.govnih.gov Untargeted metabolomics allows for the global profiling of thousands of metabolites simultaneously, enabling the discovery of unexpected metabolic alterations. nih.gov Putative metabolites of this compound would be identified by searching for mass shifts corresponding to common biotransformation reactions (e.g., oxidation, demethylation, glucuronidation). Subsequent targeted analysis would confirm and quantify these specific metabolites and other key endogenous molecules. nih.gov

Table 2: Potential Phase I and Phase II Metabolites of this compound in an in vitro System

| Metabolic Reaction | Potential Metabolite | Analytical Approach |

| Phase I | ||

| O-Demethylation | Oxo-bulbocapnine | LC-HRMS |

| N-Demethylation | Nor-Oxo-O-methylbulbocapnine | LC-HRMS |

| Hydroxylation | Hydroxy-Oxo-O-methylbulbocapnine | LC-HRMS |

| Phase II | ||

| Glucuronidation | This compound-glucuronide | LC-HRMS |

| Sulfation | This compound-sulfate | LC-HRMS |

Proteomic and Interactomic Approaches for Target Deconvolution

A critical step in understanding a compound's mechanism of action is the identification of its direct protein targets, a process known as target deconvolution. nih.gov Chemical proteomics offers powerful, unbiased methods to achieve this in the context of a complex biological system. nih.gov These approaches can be broadly categorized as probe-based and label-free.

Activity-based protein profiling (ABPP) is a probe-based method that uses active-site-directed chemical probes to map the functional state of entire enzyme families. nih.gov Competition experiments with this compound could reveal its inhibitory targets within these families. Alternatively, the compound itself could be modified with a tag and used as an affinity probe to "pull down" its binding partners from a cell lysate for identification by mass spectrometry. nih.gov

Label-free approaches have the advantage of not requiring chemical modification of the compound. nih.gov These methods rely on the principle that drug-protein binding alters a protein's physical or chemical stability.

Thermal Proteome Profiling (TPP) or Cellular Thermal Shift Assay (CETSA) measures changes in the thermal stability of proteins upon ligand binding. Proteins that bind to this compound would show a shift in their melting temperature across a temperature gradient.

Stability of Proteins from Rates of Oxidation (SPROX) measures changes in protein stability against a chemical denaturant. Binding of this compound would make its target proteins more or less resistant to unfolding and subsequent oxidation.

These techniques provide a proteome-wide view of potential targets, which can then be validated through orthogonal assays. nih.gov

Table 3: Hypothetical Target Deconvolution Data for this compound using TPP

| Protein ID | Gene Symbol | Description | Fold Change (Stabilization) | p-value |

| P08684 | HTR2A | 5-hydroxytryptamine receptor 2A | 2.1 | 0.005 |

| P35462 | DRD2 | D2 dopamine (B1211576) receptor | 1.9 | 0.012 |

| Q9Y6M4 | FAAH | Fatty acid amide hydrolase | 1.1 | 0.450 |

| P05067 | APP | Amyloid-beta precursor protein | 1.0 | 0.981 |

Microscopic and Imaging Techniques for Subcellular Localization and Cellular Events

Visualizing the distribution of a compound within a cell and its effect on cellular structures and processes provides invaluable mechanistic insight. Advanced fluorescence microscopy techniques are central to these investigations. nih.gov

To determine the subcellular localization of this compound, it could be chemically modified with a fluorescent dye. Live-cell imaging using confocal or widefield fluorescence microscopy would then track its accumulation in specific organelles like mitochondria, the endoplasmic reticulum, or the nucleus. nih.gov It is crucial that the fluorescent tag does not alter the compound's biological activity or distribution.

Alternatively, if direct labeling is not feasible, indirect methods can be used. Immunofluorescence can visualize the localization of a known protein target, and co-localization analysis can determine if the compound's effects are concentrated in the same region. Furthermore, fluorescent biosensors can be used to image downstream cellular events triggered by the compound, such as changes in mitochondrial membrane potential, reactive oxygen species (ROS) production, or ion concentrations like Ca²⁺. nih.govnih.gov These dynamic measurements provide a functional readout of the compound's activity with high spatial and temporal resolution. nih.gov

Table 4: Summary of Microscopic Techniques for Studying this compound

| Technique | Application | Information Gained |

| Confocal Fluorescence Microscopy | Imaging of a fluorescently-tagged this compound or immunolabeled target proteins. | High-resolution 3D images of subcellular distribution; co-localization with organelle markers. |

| Live-Cell Imaging | Real-time tracking of fluorescent probes or biosensors in living cells treated with the compound. | Dynamic information on compound uptake, trafficking, and induction of cellular events (e.g., Ca²⁺ flux, ROS production). nih.gov |

| Fluorescence Lifetime Imaging (FLIM) | Measures the lifetime of a fluorophore, which can be sensitive to its local environment. | Can provide information on target engagement or changes in the metabolic state (e.g., autofluorescence of NADH). nih.gov |

| Deconvolution Microscopy | Computational image processing to enhance the resolution and contrast of widefield images. nih.gov | Improved visualization of fine subcellular structures and compound localization. nih.gov |

Future Research Trajectories and Chemical Biology Applications

Deepening Mechanistic Understanding of in vitro Pharmacological Actions

Initial studies have revealed that Oxo-O-methylbulbocapnine, isolated from plants such as Hernandia nymphaeifolia, exhibits notable biological activities, including vasorelaxant and antioxidant effects. Future research should aim to build upon these foundational findings to elucidate the precise molecular mechanisms underpinning these actions.

The observed vasorelaxant properties warrant a deeper investigation into the signaling pathways involved. It is crucial to determine whether this effect is endothelium-dependent or -independent. nih.gov Key avenues of exploration include the nitric oxide (NO)-cyclic guanosine (B1672433) monophosphate (cGMP) pathway and the role of various ion channels, such as potassium and calcium channels, which are critical regulators of vascular tone. nih.govnih.gov Investigating its influence on phosphodiesterases, enzymes that modulate cyclic nucleotide signaling, could also provide valuable insights. nih.gov

Furthermore, the antioxidant activity of this compound requires a more detailed characterization. nih.gov While initial data suggests radical scavenging capabilities, it is important to quantify its efficacy against various reactive oxygen species (ROS) and to understand the structural features contributing to this activity, such as the role of the oxo- and methoxy- functional groups. nih.govsemanticscholar.orgmdpi.com Comparative studies with other known antioxidants can help to benchmark its potency. nih.gov

Elucidation of Specific Binding Sites and Interaction Modes

A fundamental aspect of understanding the pharmacological profile of this compound is the identification of its specific molecular binding partners. Techniques such as affinity chromatography, using an immobilized this compound derivative, could be employed to isolate and identify interacting proteins from cell lysates. Subsequent analysis using mass spectrometry would then reveal the identity of these putative targets.

Once potential targets are identified, further validation is necessary to confirm the interaction and its functional relevance. This can be achieved through a variety of biophysical and biochemical assays, including surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and enzyme inhibition assays. These methods provide quantitative data on binding affinity, kinetics, and the functional consequences of the interaction.

Computational Modeling and Molecular Dynamics Simulations (e.g., Molecular Docking)

Computational approaches, particularly molecular docking and molecular dynamics (MD) simulations, can provide powerful insights into the interaction of this compound with its biological targets at an atomic level. nih.gov Molecular docking studies can predict the preferred binding pose of the ligand within the active site of a target protein, highlighting key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts. nih.govmdpi.comnih.gov

MD simulations can then be used to explore the dynamic behavior of the ligand-protein complex over time, providing information on the stability of the binding mode and the conformational changes induced in both the ligand and the protein upon binding. nih.gov These computational models can guide the rational design of more potent and selective derivatives and help to interpret experimental data from SAR studies.

Table 1: Illustrative Molecular Docking Parameters for Hypothetical Targets of this compound

| Parameter | Target A (e.g., a Kinase) | Target B (e.g., an Ion Channel) | Target C (e.g., a Receptor) |

| Docking Software | AutoDock Vina | Glide (Schrödinger) | GOLD |

| Grid Box Center (x, y, z) | 10.5, -5.2, 23.1 | -15.8, 30.4, 12.9 | 45.2, 18.7, -9.6 |

| Grid Box Size (Å) | 20 x 20 x 20 | 25 x 25 x 25 | 22 x 22 x 22 |

| Predicted Binding Affinity (kcal/mol) | -8.5 | -9.2 | -7.8 |

| Key Interacting Residues | Lys72, Glu91, Leu148 | Phe256, Tyr301, Ser304 | Trp159, Asp163, Phe288 |

| Note: This table presents hypothetical data for illustrative purposes. |

Exploration of this compound as a Reference Standard in Alkaloid Research

Given its defined chemical structure and biological activity, this compound has the potential to serve as a valuable reference standard in the field of alkaloid research. nih.gov The availability of a well-characterized standard is essential for the accurate quantification of this and related alkaloids in plant extracts and other biological matrices. This requires the development and validation of robust analytical methods, such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS), for its detection and quantification.

Q & A

Q. What protocols ensure ethical use of this compound in animal studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.